

# Application Notes and Protocols for C16Y Peptide Synthesis and Purification

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## Compound of Interest

Compound Name: C16Y

Cat. No.: B15606958

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## Introduction

The **C16Y** peptide, a derivative of the laminin  $\gamma$ 1 chain peptide C16 (KAFDITYVRLKF), is a synthetic peptide of interest in cancer research and drug development.<sup>[1][2]</sup> The addition of a tyrosine residue at the C-terminus (KAFDITYVRLKFY) provides a site for modification and radiolabeling, enhancing its utility as a research tool and therapeutic candidate. **C16Y** has been shown to impair vascular endothelial cell migration and tumor cell invasion, making it a promising agent for anti-angiogenic and anti-metastatic therapies.<sup>[3]</sup> This document provides a detailed protocol for the chemical synthesis and purification of the **C16Y** peptide.

## C16Y Peptide: Quantitative Data Summary

Parameter	Value	Reference
Full Amino Acid Sequence	Lys-Ala-Phe-Asp-Ile-Thr-Tyr-Val-Arg-Leu-Lys-Phe-Tyr	Inferred from[1][2]
Molecular Formula	C <sub>84</sub> H <sub>125</sub> N <sub>17</sub> O <sub>19</sub>	Calculated
Average Molecular Weight	1657.0 g/mol	Calculated
Purity (post-HPLC)	>95%	Typical expectation for synthetic peptides
Yield (post-purification)	15-30%	Typical expectation for synthetic peptides

## Experimental Protocols

### Solid-Phase Peptide Synthesis (SPPS) of C16Y

This protocol outlines the manual synthesis of **C16Y** using Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis (SPPS) chemistry.

Materials:

- Fmoc-Tyr(tBu)-Wang resin (or similar pre-loaded resin)
- Fmoc-protected amino acids: Fmoc-Phe-OH, Fmoc-Lys(Boc)-OH, Fmoc-Leu-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Val-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Thr(tBu)-OH, Fmoc-Ile-OH, Fmoc-Asp(OtBu)-OH, Fmoc-Ala-OH
- Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
- Base: DIPEA (N,N-Diisopropylethylamine)
- Deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)
- Solvents: DMF, DCM (Dichloromethane), Methanol
- Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H<sub>2</sub>O

- Cold diethyl ether
- Solid-phase synthesis vessel
- Shaker

Procedure:

- Resin Swelling: Swell the Fmoc-Tyr(tBu)-Wang resin in DMF for 30 minutes in the synthesis vessel.
- Fmoc Deprotection:
  - Drain the DMF.
  - Add the 20% piperidine in DMF solution to the resin.
  - Shake for 5 minutes.
  - Drain the solution.
  - Add fresh 20% piperidine in DMF solution and shake for another 15 minutes.
  - Drain and wash the resin thoroughly with DMF (5 times) and DCM (3 times).
- Amino Acid Coupling:
  - In a separate vial, dissolve the next Fmoc-amino acid (3 equivalents to the resin loading) and HBTU (2.9 equivalents) in DMF.
  - Add DIPEA (6 equivalents) to the amino acid solution and vortex briefly.
  - Immediately add the activated amino acid solution to the resin.
  - Shake for 1-2 hours at room temperature.
  - To ensure complete coupling, perform a Kaiser test. If the test is positive (indicating free amines), repeat the coupling step.

- Drain the coupling solution and wash the resin with DMF (5 times) and DCM (3 times).
- Repeat Synthesis Cycle: Repeat steps 2 and 3 for each amino acid in the **C16Y** sequence, from the C-terminus to the N-terminus (F, K, L, R, V, Y, T, I, D, F, A, K).
- Final Fmoc Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection (step 2).
- Resin Washing and Drying: Wash the peptide-resin extensively with DMF, DCM, and finally methanol. Dry the resin under vacuum.
- Cleavage and Deprotection:
  - Add the cold cleavage cocktail to the dried peptide-resin.
  - Shake for 2-3 hours at room temperature.
  - Filter the resin and collect the filtrate containing the cleaved peptide.
  - Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.
  - Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
  - Dry the crude peptide pellet under vacuum.

## Purification of **C16Y** by Reverse-Phase HPLC (RP-HPLC)

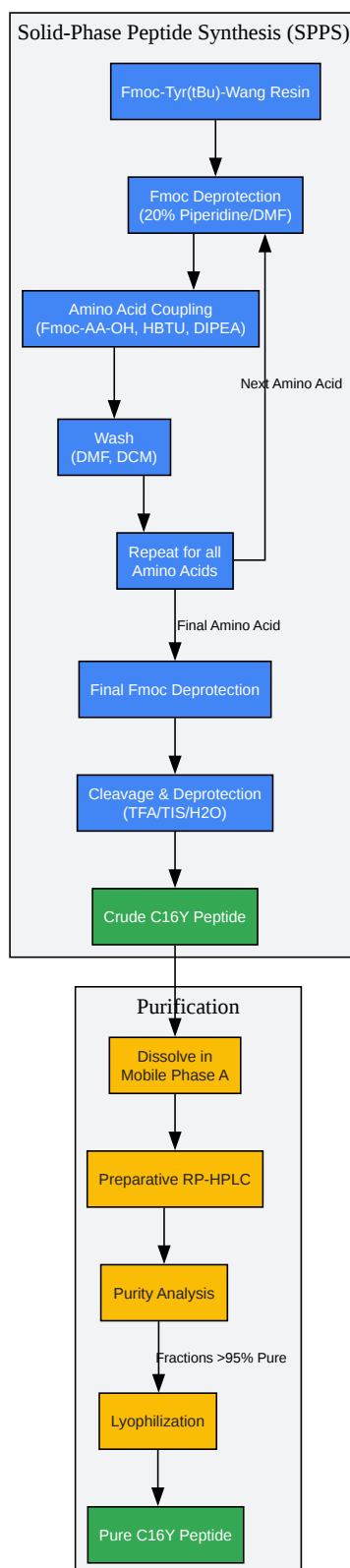
Materials:

- Crude **C16Y** peptide
- RP-HPLC system with a preparative C18 column
- Mobile Phase A: 0.1% TFA in water
- Mobile Phase B: 0.1% TFA in acetonitrile (ACN)
- Lyophilizer

#### Procedure:

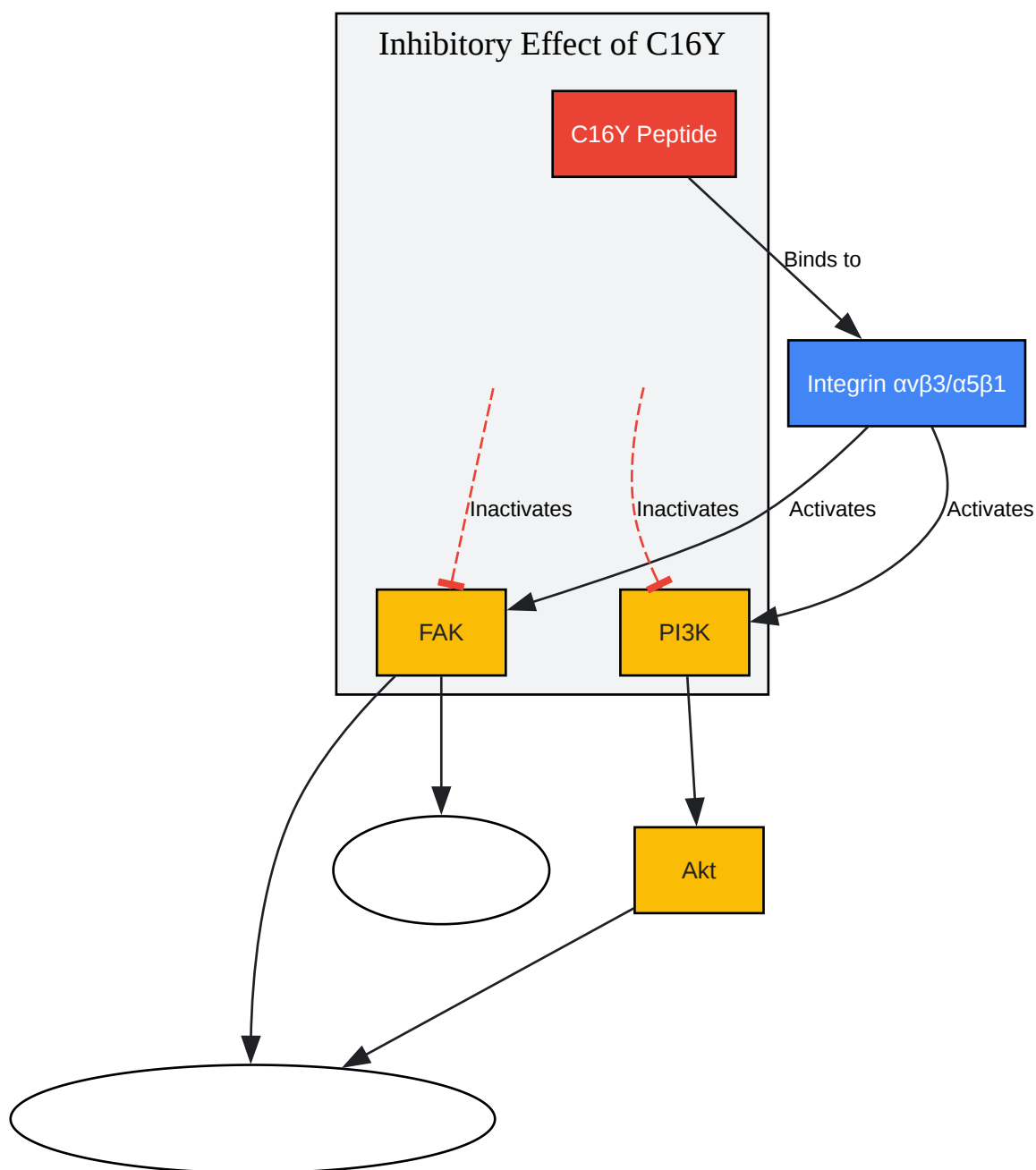
- **Sample Preparation:** Dissolve the crude **C16Y** peptide in a minimal amount of Mobile Phase A. If solubility is an issue, a small amount of ACN can be added. Centrifuge to remove any insoluble material.
- **HPLC Purification:**
  - Equilibrate the C18 column with a low percentage of Mobile Phase B (e.g., 5-10%).
  - Inject the dissolved crude peptide onto the column.
  - Elute the peptide using a linear gradient of Mobile Phase B. A typical gradient would be from 10% to 50% B over 40 minutes. The optimal gradient may need to be determined empirically.
  - Monitor the elution profile at 220 nm and 280 nm.
  - Collect fractions corresponding to the major peptide peak.
- **Purity Analysis:** Analyze the purity of the collected fractions using analytical RP-HPLC.
- **Lyophilization:** Pool the fractions with >95% purity and lyophilize to obtain the final purified **C16Y** peptide as a white, fluffy powder.
- **Characterization:** Confirm the identity of the purified peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF).

## Visualizations



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Caption: Experimental workflow for **C16Y** peptide synthesis and purification.



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Caption: Proposed signaling pathway of **C16Y** peptide.

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## References

- 1. Laminin  $\gamma$ 1 chain peptide, C-16 (KAFDITYVRLKF), promotes migration, MMP-9 secretion, and pulmonary metastasis of B16–F10 mouse melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. C16 Peptide and Ang-1 Improve Functional Disability and Pathological Changes in an Alzheimer's Disease Model Associated with Vascular Dysfunction [mdpi.com]
- 3. aacrjournals.org [aacrjournals.org]
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